molecular formula C9H8N2O2 B14842551 4-Methoxy-1,7-naphthyridin-8(7H)-one CAS No. 1393540-70-9

4-Methoxy-1,7-naphthyridin-8(7H)-one

Cat. No.: B14842551
CAS No.: 1393540-70-9
M. Wt: 176.17 g/mol
InChI Key: BKJGSKABVHDKSZ-UHFFFAOYSA-N
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Description

4-Methoxy-1,7-naphthyridin-8(7H)-one is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1,7-naphthyridin-8(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 4-methoxy-2-aminopyridine with suitable carbonyl compounds under acidic or basic conditions to form the naphthyridinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1,7-naphthyridin-8(7H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction to more reduced forms using reducing agents.

    Substitution: Substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the substituent being introduced, often involving catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-Methoxy-1,7-naphthyridin-8(7H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1,7-Naphthyridin-8(7H)-one: Lacks the methoxy group, which may affect its biological activity.

    4-Hydroxy-1,7-naphthyridin-8(7H)-one: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties.

    4-Amino-1,7-naphthyridin-8(7H)-one: Contains an amino group, which can significantly alter its reactivity and interactions.

Uniqueness

4-Methoxy-1,7-naphthyridin-8(7H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

CAS No.

1393540-70-9

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

4-methoxy-7H-1,7-naphthyridin-8-one

InChI

InChI=1S/C9H8N2O2/c1-13-7-3-5-10-8-6(7)2-4-11-9(8)12/h2-5H,1H3,(H,11,12)

InChI Key

BKJGSKABVHDKSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CNC(=O)C2=NC=C1

Origin of Product

United States

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